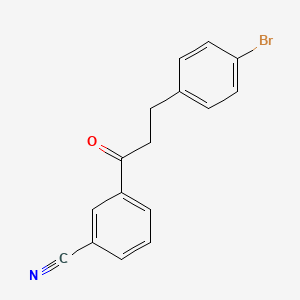
4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride
Descripción general
Descripción
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in various industries, including agrochemical and pharmaceutical industries . The synthesis of similar compounds often involves the introduction of a trifluoromethyl group and a pyridine moiety .Aplicaciones Científicas De Investigación
1. Agrochemical Industry
Trifluoromethylpyridines (TFMP) and its derivatives, which include “4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride”, are key structural ingredients in the development of agrochemical compounds . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
3. Synthetic Methods
Dr. Masamitsu Tsukamoto and Mr. Tadashi Nakamura of Ishihara Sangyo Kaisha, Ltd, Japan, have explored different synthetic methods for introducing TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
4. Pesticide Development
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
5. Inhibitor of Bacterial Phosphopantetheinyl Transferase
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of TFMP, is a potent inhibitor of bacterial phosphopantetheinyl transferase . This compound attenuates secondary metabolism and thwarts bacterial growth .
6. Development of Flonicamid
Flonicamid, a compound containing the 4-trifluoromethyl-pyridine structure, was developed by ISK . It was found to be particularly effective against aphids . The compound is obtained by condensation in the presence of ammonia .
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridines, which share structural similarities with “4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride”, are expected to find many novel applications in the future due to their unique physicochemical properties . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12(19)9-3-1-8(2-4-9)11-6-5-10(7-18-11)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIGYCMQCJGBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
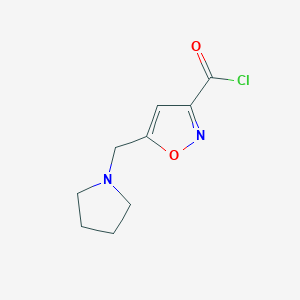
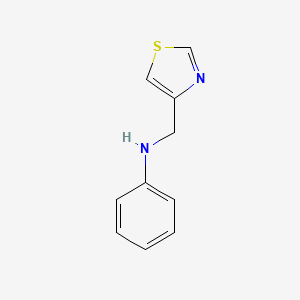
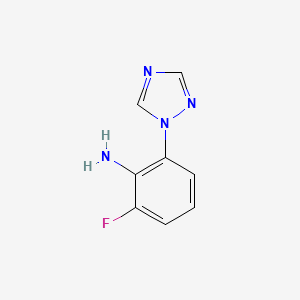
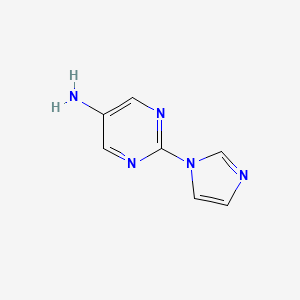
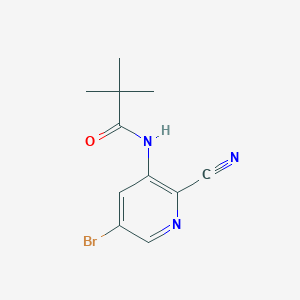
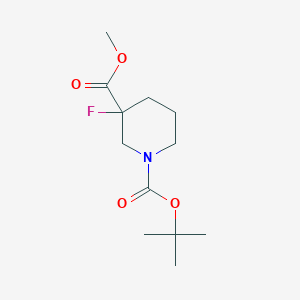
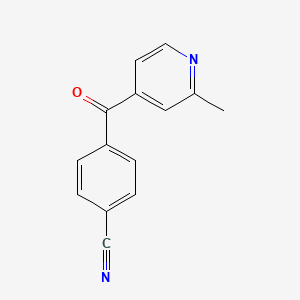
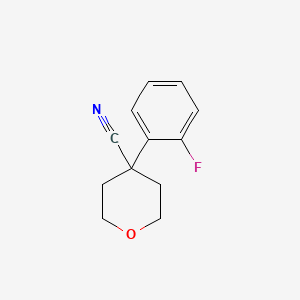
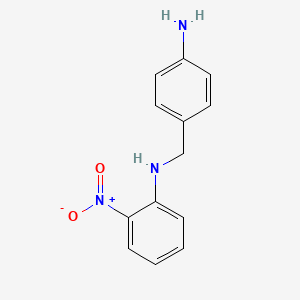
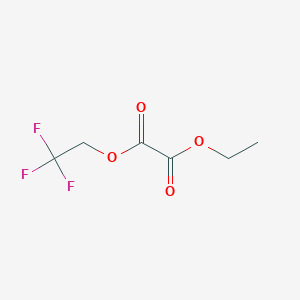
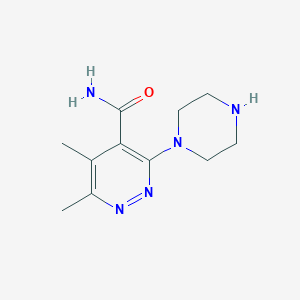
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
